1,4-Benzodioxin-2-carbonitrile
Description
1,4-Benzodioxin-2-carbonitrile (systematic name: 2,3-dihydro-1,4-benzodioxin-2-carbonitrile) is a bicyclic aromatic compound featuring a 1,4-benzodioxin core substituted with a nitrile group at the 2-position. Its molecular formula is C₉H₇NO₂, with a molecular weight of 161.16 g/mol. The compound is synthesized via bromination of acrylonitrile followed by cyclization, as detailed in . Its structural analogs include carboxylic acid (compound 1: 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid) and carboxamide (compound 2: 2,3-dihydro-1,4-benzodioxin-2-carboxamide), which differ in functional groups at the 2-position.
The nitrile group confers unique reactivity, enabling participation in nucleophilic additions or reductions, making it valuable in pharmaceutical and agrochemical intermediates.
Properties
CAS No. |
91889-45-1 |
|---|---|
Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
1,4-benzodioxine-3-carbonitrile |
InChI |
InChI=1S/C9H5NO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H |
InChI Key |
WUHDLWYAZUFLMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC=C(O2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- The nitrile derivative exhibits higher thermal stability compared to the carboxylic acid and carboxamide due to reduced hydrogen-bonding interactions.
- The carboxamide (compound 2) shows enhanced solubility in polar solvents, making it preferable in biological assays.
Benzoxazine and Methanonaphthalene Derivatives
Key Findings :
- Benzoxazine-2-carbonitrile () replaces one oxygen atom in the dioxin ring with nitrogen, enhancing basicity and altering reactivity toward electrophiles.
- Methanonaphthalene-2-carbonitrile () features a fused naphthalene system, increasing aromaticity and UV absorbance compared to benzodioxin derivatives.
Substituted Derivatives
The 5-methoxy-substituted carboxamide analog (CAS: 70918-46-6, ) demonstrates how electron-donating groups like methoxy (-OCH₃) modulate electronic properties:
Reactivity Trends :
- Nitriles undergo faster hydrolysis than carboxamides under acidic conditions.
- Methoxy-substituted derivatives exhibit slower nucleophilic substitution due to steric and electronic effects.
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